

Application Note: One-Pot Synthesis of Benzoxazepin-4-one Scaffolds

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Compound of Interest

Compound Name: 7-Bromo-2,3-dihydrobenzo[b]
[1,4]oxazepin-4(5H)-one

CAS No.: 1267046-10-5

Cat. No.: B2501915

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Introduction & Strategic Significance

The benzoxazepinone core is a "privileged scaffold" in medicinal chemistry, serving as a structural mimic of peptide turns. Its derivatives act as RIPK1 inhibitors (anti-inflammatory), calcium channel blockers (cardiovascular), and HIV-1 reverse transcriptase inhibitors.

Traditional synthesis often involves multi-step procedures: protection of phenols, amide coupling, and subsequent cyclization, often requiring harsh conditions (e.g., polyphosphoric acid). The shift toward One-Pot Operations offers three critical advantages for drug discovery:

- Atom Economy: Elimination of intermediate workups reduces solvent waste by >40%.
- Unstable Intermediates: Bypasses the isolation of sensitive Schiff bases or acid chlorides.
- Library Generation: Facilitates rapid derivatization at the N-5 or C-2 positions.

Method A: Catalyst-Free Synthesis of 1,5-Benzoxazepin-4-ones

Target Scaffold: 2,3-dihydro-1,5-benzoxazepin-4(5H)-one Mechanism: Tandem Aza-Michael Addition / Intramolecular Transesterification

This protocol utilizes the reactivity of 2-aminophenols with

-unsaturated esters (or

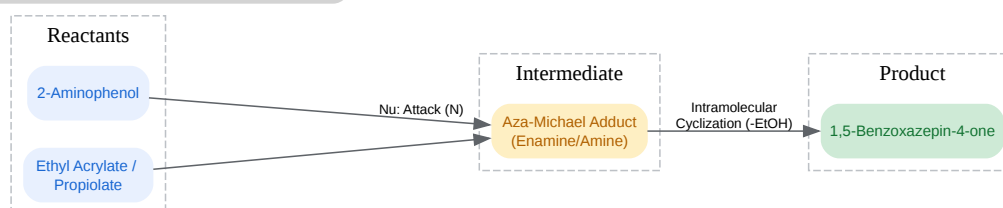
-keto esters). It is a self-validating system: the reaction will not proceed to cyclization unless the initial Michael addition is successful, providing a built-in checkpoint.

Reaction Mechanism (Pathway)

The reaction proceeds via a chemo-selective nucleophilic attack. The softer nitrogen nucleophile attacks the

-carbon of the acrylate (Michael addition), followed by the harder oxygen nucleophile attacking the ester carbonyl (Lactonization/Lactamization rearrangement).

Fig 1. Tandem Michael-Cyclization Mechanism for 1,5-Benzoxazepin-4-ones



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Standardized Protocol

Scale: 1.0 mmol | Time: 4–6 Hours | Yield: 75–92%

Reagents:

- 2-Aminophenol (1.0 equiv)
- Ethyl acetoacetate or Ethyl propiolate (1.1 equiv)
- Solvent: Ethanol (EtOH) or Toluene (for azeotropic removal)
- Catalyst (Optional): Sulfamic acid (5 mol%) or Silica Gel (for milder conditions)

Step-by-Step Workflow:

- Charge: In a 10 mL round-bottom flask, dissolve 2-aminophenol (109 mg, 1.0 mmol) in Ethanol (3 mL).
- Addition: Add Ethyl acetoacetate (143 mg, 1.1 mmol) dropwise at room temperature.
 - Checkpoint: The solution may turn slightly yellow, indicating imine/enamine formation.
- Activation: Add Sulfamic acid (5 mg) or 100 mg of activated Silica Gel.
 - Note: While the reaction can proceed catalyst-free, mild acidity accelerates the cyclization step.
- Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
 - Endpoint: Disappearance of the aminophenol spot ($R_f \sim 0.3$) and appearance of a fluorescent blue/green spot (Product).
- Workup:
 - Cool to room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - If solid precipitates: Filter and wash with cold ethanol (Highest Purity).
 - If liquid: Evaporate solvent, redissolve in EtOAc, wash with NaHCO_3 (sat.), dry over Na_2SO_4 , and concentrate.

- Purification: Recrystallization from EtOH/Water is usually sufficient. Column chromatography is rarely needed.

Troubleshooting Table

Observation	Root Cause	Corrective Action
No Reaction	Nucleophile deactivation	Ensure aminophenol is not oxidized (dark brown). Use freshly recrystallized amine.
Intermediate Stalls	Cyclization failure	Switch solvent to Toluene and use a Dean-Stark trap to remove water/ethanol, driving the equilibrium.
Multiple Spots	O-alkylation competition	Lower temperature to 0°C during addition to favor N-attack (kinetic control).

Method B: The Ugi-Joule Sequence for 1,4-Benzoxazepin-3-ones

Target Scaffold: 1,4-benzoxazepin-3-one (often categorized broadly as benzoxazepinones)

Mechanism: Ugi 4-Component Reaction (U-4CR)

Intramolecular

This method is superior for generating diversity libraries because four points of diversity (aldehyde, amine, isocyanide, acid) are introduced simultaneously.

Reaction Workflow

This is a "One-Pot, Two-Step" telescoped protocol. The Ugi adduct forms first, followed by a base-mediated ring closure.

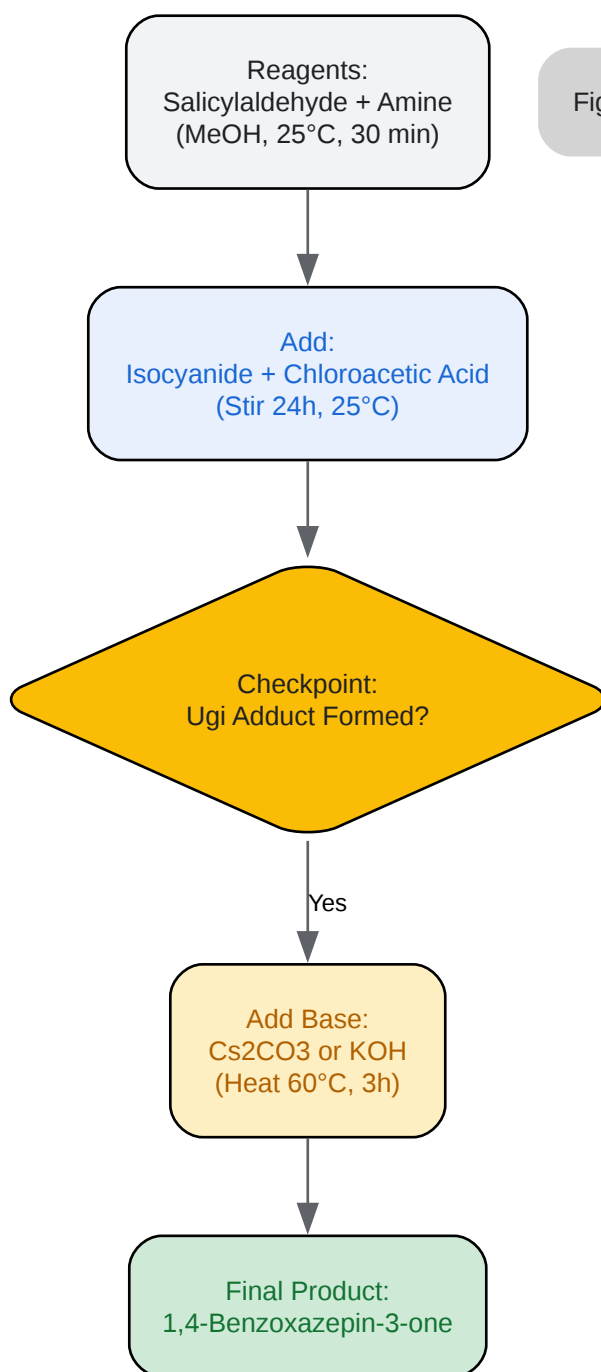


Fig 2. Ugi-Joule One-Pot Protocol Workflow

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Detailed Protocol

Reagents:

- Salicylaldehyde (1.0 equiv)

- Primary Amine (1.0 equiv)
- Isocyanide (1.0 equiv)
- 2-Chloroacetic acid (1.0 equiv)
- Base: Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)

Protocol:

- Imine Formation: Stir salicylaldehyde (1.0 mmol) and amine (1.0 mmol) in Methanol (3 mL) for 30 minutes.
- Ugi Reaction: Add 2-chloroacetic acid (1.0 mmol) and isocyanide (1.0 mmol). Stir at room temperature for 24 hours.
 - Self-Validation: The reaction often becomes heterogeneous (precipitate forms). Do not filter yet.
- Cyclization: Add KOH (1.0 mmol in 0.5 mL MeOH) directly to the reaction vessel. Heat to 60 °C for 3 hours.
 - Mechanism:^{[4][5][6][7]} The phenolic -OH is deprotonated and displaces the chloride on the -acetamide chain.
- Isolation: Pour into water (15 mL). Extract with DCM.^[3] The product is often obtained in >85% purity after evaporation.

Comparative Data & Scope

Feature	Method A (Michael/Cyclization)	Method B (Ugi-Joule)
Isomer Produced	1,5-Benzoxazepin-4-one	1,4-Benzoxazepin-3-one
Diversity Potential	Low (Limited by keto-ester availability)	High (4 variable components)
Atom Economy	Excellent (Water/EtOH byproduct)	Good (HCl byproduct neutralized)
Reaction Time	4–6 Hours	24–30 Hours
Key Limitation	Requires electron-rich aminophenols	Steric bulk on amine can hinder Ugi step

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